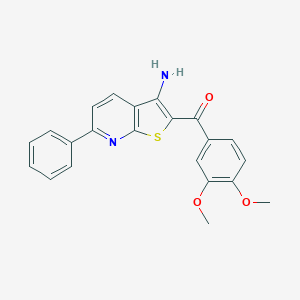![molecular formula C22H22O5 B380550 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate](/img/structure/B380550.png)
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a chromene core substituted with various functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate typically involves multiple steps, starting from simpler organic molecules. One common route involves the condensation of 4-propylphenol with 2,8-dimethyl-4H-chromen-4-one under acidic conditions to form the intermediate 3-(4-propylphenoxy)-2,8-dimethyl-4H-chromen-4-one. This intermediate is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug discovery and development, particularly for anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2,8-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 2,5-dimethyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
- 6-ethyl-2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl acetate
Uniqueness
2,8-dimethyl-4-oxo-3-[(4-propylphenyl)oxy]-4H-chromen-7-yl acetate is unique due to the presence of the propyl group on the phenoxy moiety. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C22H22O5 |
|---|---|
Molecular Weight |
366.4g/mol |
IUPAC Name |
[2,8-dimethyl-4-oxo-3-(4-propylphenoxy)chromen-7-yl] acetate |
InChI |
InChI=1S/C22H22O5/c1-5-6-16-7-9-17(10-8-16)27-22-14(3)25-21-13(2)19(26-15(4)23)12-11-18(21)20(22)24/h7-12H,5-6H2,1-4H3 |
InChI Key |
QXYYVCOUNUHUDQ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-({[3-allyl-5-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B380469.png)
![4-[4-(Benzyloxy)phenoxy]-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B380470.png)
![1-(4-Fluorobenzoyl)-3-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-2-azepanone](/img/structure/B380471.png)
![3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(4-fluorobenzoyl)azepan-2-one](/img/structure/B380472.png)
![3-allyl-5-(4-fluorophenyl)-2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380473.png)
![6-Amino-4-(3-ethoxy-4-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380474.png)
![1-(4-Fluorobenzoyl)-3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)-2-azepanone](/img/structure/B380476.png)

![(3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(3-methoxyphenyl)methanone](/img/structure/B380481.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380482.png)
![4-(6-Amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-methoxyphenyl benzoate](/img/structure/B380483.png)

![5-cyano-6-[(2,4-dichlorobenzyl)sulfanyl]-2,3'-bipyridine](/img/structure/B380489.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380490.png)
